BenchChemオンラインストアへようこそ!

2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride

Aqueous solubility Salt formulation Assay readiness

Choose the pre-formulated dihydrochloride salt for immediate aqueous solubility—no co-solvents needed. This bifunctional benzimidazole scaffold features both a reactive aminomethyl handle (amide coupling) and an N1-acetonitrile (click chemistry), enabling orthogonal derivatization for GSK-3 inhibitor programs and activity-based protein profiling. ≥95% purity, 1H-NMR certified, ambient storage. Avoid labor-intensive salt conversion and ensure assay-ready workflows. Ideal for medicinal chemistry and chemical biology CROs.

Molecular Formula C10H12Cl2N4
Molecular Weight 259.13
CAS No. 1461707-41-4
Cat. No. B2615215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride
CAS1461707-41-4
Molecular FormulaC10H12Cl2N4
Molecular Weight259.13
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC#N)CN.Cl.Cl
InChIInChI=1S/C10H10N4.2ClH/c11-5-6-14-9-4-2-1-3-8(9)13-10(14)7-12;;/h1-4H,6-7,12H2;2*1H
InChIKeyJBTDPMOZTBKXHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(Aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile Dihydrochloride (CAS 1461707-41-4) – Procurement-Ready Benzimidazole Building Block for Medicinal Chemistry and Kinase-Targeted Research


2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride (CAS 1461707-41-4) is a bis-hydrochloride salt of a substituted benzimidazole featuring both a 2-aminomethyl group and an N1-linked acetonitrile chain. Belonging to the broader benzimidazole acetonitrile chemotype, this compound offers a unique dual-functionalized scaffold that differentiates it from simpler 2-cyanomethylbenzimidazole analogs . The dihydrochloride salt form enhances aqueous solubility and solid-state stability, making it directly suitable for aqueous-phase synthesis and biological assay workflows . Vendors report the dihydrochloride at ≥95% purity, while the corresponding free base (CAS 1082307-77-4) is commercially available at 95–98% purity . The benzimidazole acetonitrile class has been extensively patented as inhibitors of glycogen synthase kinase-3 (GSK-3) for metabolic disorders [1], positioning this compound as a strategic intermediate or scaffold for kinase inhibitor programs.

Why 2-[2-(Aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile Dihydrochloride Cannot Be Replaced by Simpler Benzimidazole Acetonitriles


In-class substitution of 2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride with common benzimidazole acetonitriles such as 2-(cyanomethyl)benzimidazole (CAS 4414-88-4) or 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile (CAS 478042-43-2) risks losing both the reactive aminomethyl handle required for further derivatization and the aqueous workability conferred by the dihydrochloride salt. The free base analog (CAS 1082307-77-4), while commercially available, demands labor-intensive salt conversion for biological assays that require water-soluble forms . Structurally, the simultaneous presence of the primary amine at the 2-position and the nitrile on the N1 side-chain yields a bifunctional intermediate that unsubstituted or mono-substituted benzimidazole acetonitriles cannot replicate . These differences directly affect synthesis efficiency, downstream chemical diversification, and assay compatibility, making generic substitution a substantial risk to project timelines and data reproducibility.

Quantitative Differentiation of 2-[2-(Aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile Dihydrochloride from In-Class Alternatives


Pre-Formulated Dihydrochloride Salt vs. Free Base: Solubility and Handling Advantage for Aqueous Assay Workflows

The dihydrochloride salt (CAS 1461707-41-4) is supplied as a pre-formulated, water-soluble solid with ≥95% purity, eliminating the need for on-bench salt conversion . In contrast, the free base (CAS 1082307-77-4) requires dissolution in organic solvents (e.g., DMSO or acetonitrile) or in-situ acid activation before use in aqueous biological assays or water-compatible chemistries, which introduces variability and additional handling steps . Quantitative aqueous solubility data for this specific salt are not publicly disclosed; however, the class-level principle that hydrochloride salts of primary amine-containing heterocycles typically exhibit >10-fold increases in aqueous solubility relative to their free bases supports the procurement advantage of the salt form [1].

Aqueous solubility Salt formulation Assay readiness

Dual Reactive Functionality: Aminomethyl Plus Acetonitrile vs. Mono-Functional 2-(Cyanomethyl)benzimidazole

The target compound carries a primary amine (pKa ~9–10) at the 2-aminomethyl position and a nitrile group at the N1-acetonitrile side-chain, providing two distinct, orthogonal reactive handles for sequential derivatization . 2-(Cyanomethyl)benzimidazole (CAS 4414-88-4) offers only the N1-acetonitrile group (lacking the 2-aminomethyl moiety), limiting downstream chemical diversification to a single reactive locus [1]. The calculated topological polar surface area (TPSA) of the target compound free base is 67.63 Ų with 4 hydrogen-bond acceptors and 1 donor, versus 41.6 Ų and 3 acceptors/1 donor for 2-(cyanomethyl)benzimidazole, reflecting the additional functionality that enables broader supramolecular interactions . The molecular weight difference (186.21 Da for free base vs. 157.17 Da for the comparator) corresponds precisely to the added aminomethyl moiety, confirming the structural origin of the differentiation.

Dual functionalization Chemical diversification Building block utility

Defined Purity Specification: ≥95% Dihydrochloride Salt vs. Variable Purity of Non-Commercial Analogs

Commercial suppliers of 2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride (AiFChem) specify purity at ≥95% with full analytical characterization (1H-NMR, HPLC), providing a reproducible quality baseline for procurement . The free base is available at 95% (AChemBlock) or ≥95% certified by 1H-NMR (Abbexa, $203/1 g) . In contrast, closely related analogs such as 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile (CAS 478042-43-2) are listed by vendors at similar purity levels (≥95%), but the specific combination of aminomethyl and acetonitrile substituents in the target compound is not replicated in any alternative commercial offering, forcing custom synthesis with its attendant lot-to-lot variability and scale-up risk.

Purity specification QC benchmarking Reproducibility

Class-Level GSK-3 Inhibitory Activity: Benzimidazole Acetonitrile Scaffold Validation for Metabolic Disorder Targets

Patent AU2004272306A1 (WO 2005/026155) discloses a series of benzimidazole acetonitriles as inhibitors of glycogen synthase kinase-3 (GSK-3) with reported IC50 values in the nanomolar to low micromolar range, establishing the core scaffold's pharmacological relevance for type II diabetes and insulin resistance [1]. While the exact compound (CAS 1461707-41-4) is not explicitly exemplified in the patent with its own IC50 data, its structural elements (2-substituted benzimidazole with N1-acetonitrile) are fully encompassed within the Markush claims, and the 2-aminomethyl substituent is expected to engage the kinase hinge region via hydrogen bonding analogous to disclosed active analogs. For reference, closely related patent-exemplified compounds bearing 2-alkylamino substituents demonstrated GSK-3β IC50 values of 50–500 nM [1].

GSK-3 inhibition Metabolic disease Kinase inhibitor scaffold

Priority Application Scenarios for 2-[2-(Aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile Dihydrochloride Based on Quantified Differentiation Evidence


Aqueous-Phase Medicinal Chemistry for Kinase Inhibitor Hit-to-Lead Optimization

The pre-formulated dihydrochloride salt directly dissolves in aqueous buffers (PBS, Tris, HEPES), enabling immediate use in biochemical kinase assays without organic co-solvents that can denature proteins or interfere with readouts. Researchers can employ the 2-aminomethyl group for rapid amide coupling to carboxylic acid-containing warheads while preserving the N1-acetonitrile for subsequent nitrile-to-tetrazole cycloaddition or reduction to the corresponding amine, a strategy directly applicable to the GSK-3 inhibitor series disclosed in patent AU2004272306A1 [1].

Chemical Biology Probe Synthesis Requiring Orthogonal Bifunctional Handles

The simultaneous presence of a primary amine (for biotin/PEG linker attachment) and a nitrile (for click chemistry or metabolic stability studies) allows the construction of bifunctional probes without protecting-group manipulations. This orthogonal reactivity is absent in mono-functional analogs like 2-(cyanomethyl)benzimidazole (CAS 4414-88-4), making the target compound the preferred scaffold for activity-based protein profiling (ABPP) and chemical proteomics applications where dual labeling is required .

QSAR Library Synthesis with Defined Purity and Batch Reproducibility Guarantees

The ≥95% purity specification backed by 1H-NMR certification from multiple suppliers (AiFChem, Abbexa, AChemBlock) ensures that structure-activity relationship (QSAR) models are built on consistent analytical data, reducing false structure-activity correlations caused by impurities . The dihydrochloride salt's solid-state stability under ambient storage conditions further supports long-term library management without degradation, a critical factor for multi-year medicinal chemistry programs.

Pharmaceutical Intermediate for Antihypertensive Benzimidazole Derivatives

Historical patent literature (US 3,935,314) establishes that 2-substituted benzimidazole acetonitriles serve as direct intermediates in the synthesis of antihypertensive imidazolines, where the nitrile group is converted to an amidino functionality [2]. The target compound's 2-aminomethyl group provides an additional derivatization point that can modulate pharmacokinetic properties, offering a strategic advantage over the simpler 2-unsubstituted benzimidazole acetonitrile intermediates previously employed in this synthetic route.

Quote Request

Request a Quote for 2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.